![molecular formula C18H25NO4 B13455014 2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}-2-phenylacetic acid](/img/structure/B13455014.png)
2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}-2-phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}-2-phenylacetic acid is a compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the piperidine ring and a phenylacetic acid moiety. This compound is often used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}-2-phenylacetic acid typically involves the following steps:
Protection of Piperidine: The piperidine ring is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of Phenylacetic Acid Derivative: The phenylacetic acid moiety is introduced through a coupling reaction. This can be done using reagents like phenylacetic acid chloride and a base such as pyridine.
Coupling Reaction: The protected piperidine and phenylacetic acid derivative are then coupled together using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry could enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}-2-phenylacetic acid can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the phenylacetic acid moiety can be modified.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Deprotection: Piperidin-2-yl-2-phenylacetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Corresponding oxidized or reduced products.
Wissenschaftliche Forschungsanwendungen
2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}-2-phenylacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a linker in the development of PROTACs.
Biology: Employed in the study of protein degradation pathways and the development of targeted protein degradation therapies.
Medicine: Potential use in drug discovery and development, particularly in the design of novel therapeutics targeting specific proteins.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}-2-phenylacetic acid primarily involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The compound’s structure allows it to facilitate the formation of a ternary complex between the target protein and the E3 ligase, promoting efficient protein degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: Another piperidine derivative used as a semi-flexible linker in PROTAC development.
2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: Used as a rigid linker in PROTAC development.
2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: A similar compound with a different core structure used in organic synthesis.
Uniqueness
2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}-2-phenylacetic acid is unique due to its specific structure, which provides a balance of flexibility and rigidity, making it an ideal linker for PROTAC development. Its ability to facilitate the formation of a ternary complex between the target protein and the E3 ligase sets it apart from other linkers.
Eigenschaften
Molekularformel |
C18H25NO4 |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]-2-phenylacetic acid |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-12-8-7-11-14(19)15(16(20)21)13-9-5-4-6-10-13/h4-6,9-10,14-15H,7-8,11-12H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
IHNDSWCGKUCFPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(C2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropyl)benzoic acid](/img/structure/B13454933.png)

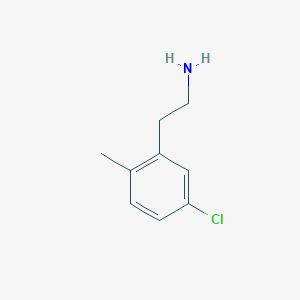
![[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride](/img/structure/B13454944.png)
![2-Ethyl-2,4,9-triazaspiro[5.5]undecan-3-one](/img/structure/B13454945.png)
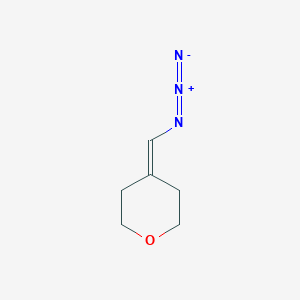
![{6,7-dihydro-4H-spiro[1,2-benzoxazole-5,1'-cyclopropan]-3-yl}methanol](/img/structure/B13454955.png)
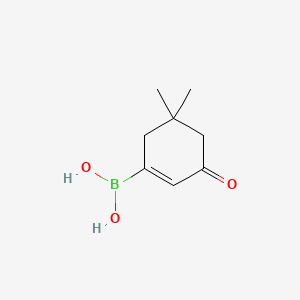
![2-[(3-Aminopropyl)sulfanyl]ethan-1-ol](/img/structure/B13454984.png)

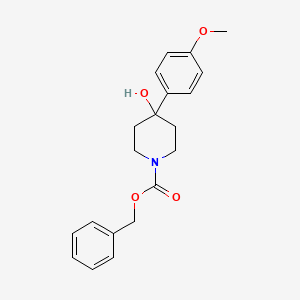
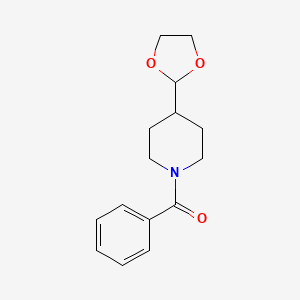
![7-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B13455015.png)

